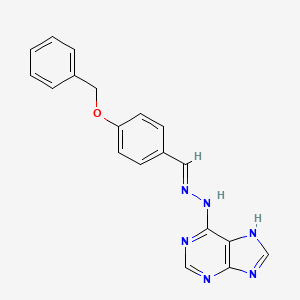

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine

Description

Properties

IUPAC Name |

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-2-4-15(5-3-1)11-26-16-8-6-14(7-9-16)10-24-25-19-17-18(21-12-20-17)22-13-23-19/h1-10,12-13H,11H2,(H2,20,21,22,23,25)/b24-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWVOVQXSJKHIB-YSURURNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine typically involves the following steps:

Formation of the Hydrazone Intermediate: The reaction between 6-hydrazinyl-9H-purine and 4-(benzyloxy)benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

E-Isomer Formation: The hydrazone intermediate is then subjected to conditions that favor the formation of the E-isomer, such as heating or the use of specific catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the purine core or the benzyloxybenzylidene group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the purine core, while reduction could lead to the formation of reduced hydrazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibition or activation of specific enzymes.

Interaction with Receptors: Modulation of receptor activity.

Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Purine Derivatives with Hydrazinyl or Aryl Substituents

Purine derivatives with substitutions at the 6- and 9-positions exhibit diverse physicochemical and biological properties. Key examples from the evidence include:

Notes:

- The target compound’s molecular weight is estimated based on structural analogs. Its hydrazone group may lower melting points compared to non-polar substituents (e.g., chlorophenyl in ).

- Yields for hydrazone-containing purines are variable; for example, 20% in vs. 78% in , likely due to steric and electronic effects of substituents.

Hydrazinyl-Benzylidene Derivatives in Other Heterocycles

Compounds with benzylidene hydrazinyl moieties attached to non-purine cores highlight the role of the heterocyclic scaffold:

Structural Insights :

Chloro-Substituted Purines and Electronic Effects

Chloro substituents are common in purine derivatives for tuning electronic properties:

Comparison :

- The target’s hydrazone may offer redox activity or metal-binding capacity absent in chloro derivatives.

Key Research Findings and Implications

Synthetic Challenges : Hydrazone formation (as in ) is efficient but sensitive to steric hindrance. The target compound’s benzyloxy group may slow condensation vs. smaller substituents.

Spectroscopic Signatures : Hydrazinyl protons in NMR (~8–10 ppm) and imine C=N stretches in IR (~1600 cm$^{-1}$) are characteristic .

Biological Potential: While direct data are lacking, hydrazone-containing purines (e.g., ) are explored as kinase inhibitors or antiviral agents, suggesting similar applications for the target compound.

Optoelectronic Applications: Carbazole-thiazoles with hydrazinyl-benzylidene groups exhibit nonlinear optical (NLO) properties , hinting at possible uses in materials science for the target compound.

Biological Activity

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine is a synthetic organic compound classified as a purine derivative. This compound exhibits a variety of biological activities, making it of significant interest in medicinal chemistry. Its structural features, particularly the benzyloxybenzylidene group, may enhance its interaction with biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine

- Molecular Formula: C19H16N6O

- CAS Number: 537667-41-7

The compound's structure can be visualized as follows:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation: It might interact with cellular receptors, altering signaling pathways.

- Pathway Regulation: The compound could influence various cellular processes through modulation of key signaling pathways.

Biological Activities

Research indicates that purine derivatives, including this compound, possess diverse biological activities:

-

Anticancer Activity:

- Studies have shown that purine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

- The specific activity of this compound against various cancer cell lines remains to be fully elucidated.

- Neuroprotective Effects:

-

Antioxidant Properties:

- Preliminary studies suggest that the compound could possess antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other known purine derivatives:

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| 6-Benzylaminopurine | Plant growth regulator | N/A | Known for promoting cell division in plants. |

| 9-Benzyladenine | Cytokinin activity | N/A | Involved in plant growth and development. |

| This compound | Potential anticancer and neuroprotective effects | TBD | Unique structure may enhance activity. |

Case Studies and Research Findings

- Inhibition Studies :

-

Cell Proliferation Assays :

- Future experiments should focus on assessing the impact of this compound on various cancer cell lines to establish its efficacy as an anticancer agent.

-

Oxidative Stress Testing :

- Evaluating the antioxidant capacity through assays such as ORAC or DPPH could provide insights into its potential protective effects against oxidative damage.

Q & A

Basic: What synthetic strategies are commonly employed to prepare (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine?

Answer:

The compound is typically synthesized via hydrazone formation between a 6-hydrazinylpurine derivative and a substituted benzaldehyde. For example:

Hydrazine coupling : React 6-hydrazinyl-9H-purine with 4-(benzyloxy)benzaldehyde under reflux in a polar solvent (e.g., ethanol or methanol) with catalytic acid .

Protecting group strategies : Use tetrahydropyran (THP) or tert-butyloxycarbonyl (Boc) groups to protect the purine N-9 position during synthesis, as seen in analogous purine derivatives. This prevents unwanted side reactions .

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

- Spectroscopic characterization :

- ¹H/¹³C NMR : Key signals include the hydrazone imine proton (δ ~8.5–9.0 ppm) and aromatic protons from the benzyloxy group (δ ~7.3–7.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting point : Sharp melting points (e.g., 242–243°C) indicate crystalline purity .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:

- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Monitor IC₅₀ values over 48–72 hours .

- Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation kits to assess programmed cell death .

- Cell cycle analysis : Flow cytometry after propidium iodide staining to identify phase-specific arrest (e.g., G2/M) .

Advanced: How can computational modeling (e.g., DFT) elucidate the compound's electronic properties and reactivity?

Answer:

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO), charge distribution, and hydrazone tautomerism .

- Nonlinear optical (NLO) properties : Calculate polarizability (α) and hyperpolarizability (β) to predict potential applications in photonics or imaging .

- Docking studies : Model interactions with biological targets (e.g., DNA topoisomerases or kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies?

Answer:

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains, sulfonates) at the benzyloxy or purine N-9 positions while retaining activity .

- Prodrug design : Convert the hydrazone to a pH-sensitive Schiff base or ester prodrug for controlled release .

- Formulation : Use nanoemulsions or liposomes to encapsulate the compound, enhancing plasma stability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines) and multiple cell lines .

- Metabolic stability assays : Perform liver microsome studies to identify metabolite interference .

- Target engagement assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm direct target binding .

Advanced: What methodologies enable the study of structure-activity relationships (SAR) for derivatives?

Answer:

- Core modifications : Synthesize analogs with varied substituents on the benzylidene (e.g., halogens, methoxy) or purine (e.g., N-9 alkylation) .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors .

- 3D-QSAR : Apply CoMFA or CoMSIA models to correlate substituent effects with activity .

Advanced: How can researchers investigate the compound's mechanism of action at the molecular level?

Answer:

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : Use SILAC or TMT labeling to quantify changes in protein expression or phosphorylation .

- Crystallography : Co-crystallize the compound with putative targets (e.g., kinases) for structural insights .

Advanced: What analytical techniques assess the compound's stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS : Monitor degradation products and quantify half-life in simulated gastric fluid (SGF) or plasma .

- Circular dichroism (CD) : Track conformational changes in the hydrazone moiety under varying pH .

Advanced: How can researchers validate the compound's selectivity against off-target proteins?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.